2-chloroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroacetic acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound has the molecular formula ClCH2^13COOH and is a derivative of chloroacetic acid, which is a chlorinated derivative of acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloroacetic acid can be synthesized through the chlorination of acetic acid-1-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride. The reaction conditions include maintaining a temperature of around 70-100°C and ensuring the presence of sunlight to facilitate the chlorination process .
Industrial Production Methods
Industrial production of chloroacetic acid-1-13C follows similar methods to those used for chloroacetic acid. The primary method involves the chlorination of acetic acid-1-13C. Another method includes the hydrolysis of trichloroethylene-1-13C in the presence of water and hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
2-chloroacetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in chloroacetic acid-1-13C can be replaced by nucleophiles such as hydroxide ions, ammonia, or thiols.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in aqueous or alcoholic solutions at room temperature.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used, and the reaction is conducted at elevated temperatures.
Amidation: Ammonia or amines are used as reagents, and the reaction is carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Glycolic acid, thioglycolic acid, and aminoacetic acid (glycine).
Esterification: Methyl chloroacetate, ethyl chloroacetate.
Amidation: Chloroacetamide, glycine.
Scientific Research Applications
2-chloroacetic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as a tracer to study metabolic pathways and reaction mechanisms.
Mass Spectrometry: Helps in the identification and quantification of compounds in complex mixtures.
Biological Studies: Used to trace the incorporation of carbon atoms in biochemical processes.
Chemical Synthesis: Serves as a building block in the synthesis of labeled compounds for various research purposes
Mechanism of Action
The mechanism of action of chloroacetic acid-1-13C is similar to that of chloroacetic acid. It primarily involves the reactivity of the carboxyl group and the ease of substitution of the chlorine atom. The labeled carbon-13 atom allows for detailed tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon and subsequent substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic Acid-1-13C: Contains two chlorine atoms and is used in similar research applications.
Trichloroacetic Acid-1-13C: Contains three chlorine atoms and is used for more specific labeling studies.
Bromoacetic Acid-1-13C: Contains a bromine atom instead of chlorine and is used for different reactivity studies
Uniqueness
2-chloroacetic acid is unique due to its specific isotopic labeling, which makes it particularly useful for NMR and mass spectrometry studies. Its reactivity and the ease of substitution of the chlorine atom make it a versatile compound in synthetic organic chemistry and biochemical research.
Properties
CAS No. |
1681-52-3 |
---|---|
Molecular Formula |
C2H3ClO2 |
Molecular Weight |
95.49 g/mol |
IUPAC Name |
2-chloroacetic acid |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 |
InChI Key |
FOCAUTSVDIKZOP-VQEHIDDOSA-N |
Isomeric SMILES |
C([13C](=O)O)Cl |
SMILES |
C(C(=O)O)Cl |
Canonical SMILES |
C(C(=O)O)Cl |
Pictograms |
Corrosive; Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.